molecular formula C33H49P B1313699 XPhos CAS No. 564483-18-7

XPhos

Cat. No. B1313699
M. Wt: 476.7 g/mol
InChI Key: UGOMMVLRQDMAQQ-UHFFFAOYSA-N
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Description

XPhos is a phosphine ligand derived from biphenyl . Its palladium complexes exhibit high activity for Buchwald-Hartwig amination reactions involving aryl chlorides and aryl tosylates . Both palladium and copper complexes of the compound exhibit high activity for the coupling of aryl halides and aryl tosylates with various amides .

Scientific Research Applications

Catalytic Applications

XPhos, a biaryl monophosphine ligand, has demonstrated significant efficacy in various catalytic reactions. For instance, it's utilized in the palladium-catalyzed Stille cross-coupling reaction, allowing for the efficient coupling of aryl chlorides with tributylarylstannanes. This method results in good to excellent yields in relatively short reaction times (Naber & Buchwald, 2008). Additionally, XPhos has been used in the synthesis of α-trifluoromethyl benzylic amines, where its role as a phase transfer catalyst is crucial for promoting the addition of AgF to difluoroazadiene (Daniel et al., 2018).

Borylation Reactions

The Pd2dba3/XPhos system in poly(ethylene glycol) (PEG-2000) has been identified as a highly stable and efficient catalyst for the borylation of aryl chlorides with bis(pinacolato)diboron. This process smoothly delivers a wide variety of aryl boronates with high functional group tolerance and the potential for simple extraction of the products from the reaction mixture (Cai et al., 2021).

Heterocycle Assembly

XPhos plays a significant role in Catellani-type reactions for the assembly of heterocycles, using epoxides as dual-functionalized alkylating reagents. This catalytic system showcases excellent regioselectivity in epoxide cleavage, facilitating the straightforward assembly of isochroman and 2,3-dihydrobenzofuran scaffolds (Wu et al., 2020).

Aldehyde to Ester Conversion

In a hydrogen transfer approach, aliphatic and aromatic aldehydes have been successfully converted into their corresponding esters using XPhos in combination with Pd(OAc)2. This method represents an inexpensive and sustainable approach, mitigating the need for additional oxidants (Tschaen et al., 2013).

properties

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOMMVLRQDMAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457126
Record name X-Phos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

X-Phos

CAS RN

564483-18-7
Record name X-Phos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=564483-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0564483187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name X-Phos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, dicyclohexyl[2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.428
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Record name 2-DICYCLOHEXYLPHOSPHINO-2',4',6'-TRIISOPROPHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R271FU23T8
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Synthesis routes and methods

Procedure details

A solution of the catalyst was prepared as follows: An oven-dried Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,4′,6′-tri-iso-propyl-1,1′-biphenyl (4c) (24.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.0 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 1 h to yield a reddish Pd/4c catalyst solution (0.00833 N Pd in toluene).
Quantity
0 (± 1) mol
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Reaction Step One
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5.6 mg
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24.5 mg
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reactant
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[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
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Reaction Step Four
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Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,530
Citations
JR Naber, SL Buchwald - Advanced Synthesis & Catalysis, 2008 - Wiley Online Library
A highly active catalyst system based upon a biaryl monophosphine ligand, XPhos, for the palladium‐catalyzed Stille reaction has been developed. This method allows for the coupling …
Number of citations: 103 onlinelibrary.wiley.com
S Borjian, MC Baird - Organometallics, 2014 - ACS Publications
… of I and IV with PBu t 3 , XPhos, and Mor-Dalphos, noting … Xphos and Mor-Dalphos from forming 2:1 palladium(0) complexes and, surprisingly, that 1:1 palladium(0) complexes of Xphos …
Number of citations: 26 pubs.acs.org
S Wagschal, LA Perego, A Simon… - … A European Journal, 2019 - Wiley Online Library
… This study defines the interactions of palladium in the presence of XPhos and clarifies the exceptionality of the XPhos ligand as illustrated by the widespread adoption of Pd-XPhos …
C Xu, B Huang, T Yan, M Cai - Green Chemistry, 2018 - pubs.rsc.org
… as a solvent due to the presence of Xphos-SO 3 Na as the ligand. … Xphos-SO 3 Na had no significant improvement in the yield of 3a, whilst reducing the amounts of K 2 PtCl 4 and Xphos…
Number of citations: 31 pubs.rsc.org
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
A Hamze, O Provot, JD Brion, M Alami - Journal of Organometallic …, 2008 - Elsevier
Hydrosilylation of functionalized terminal arylalkynes with a variety of silanes catalyzed by PtCl 2 or PtO 2 in the presence of the air-stable and bulky Xphos ligand was investigated. …
Number of citations: 43 www.sciencedirect.com
MG McLaughlin, MJ Cook - Chemical Communications, 2011 - pubs.rsc.org
… We began by examining but-3-yn-2-ol 1a (Table 1), the reaction proceeded well with 5 mol% PtCl 2 and 10 mol% XPhos, analogous to the conditions reported by Alami, 8 …
Number of citations: 48 pubs.rsc.org
EA Onoabedje, UC Okoro, DW Knight… - Journal of Heterocyclic …, 2016 - Wiley Online Library
… –Miyaura cross‐coupling reaction catalyzed by Pd(0)/XPhos for the first time in good yields. The protocol employed 4 mol% Pd and 7 mol% XPhos with K 3 PO 4 in acetonitrile at 80C. …
Number of citations: 16 onlinelibrary.wiley.com
G Athavan, TFN Tanner, AC Whitwood… - …, 2022 - ACS Publications
… a bulky phosphine, XPhos, to form the C–H bond activation product Ag(C 6 F 5 )(XPhos). By … and iodide complexes, [Ag(XPhos)] 2 (μ-κ 2 ,κ 2 -CO 3 ) and [AgI(XPhos)] 2 , we show how …
Number of citations: 4 pubs.acs.org
F Sirindil, R Pertschi, E Naulin, D Hatey, JM Weibel… - ACS …, 2021 - ACS Publications
… (XPhos) 2 , and especially for the best partners PdCl 2 (XPhos… XPhos afforded 2a from toluyl tosylate in a poor 27% yield (79% with PdCl 2 (XPhos) 2 ), confirming that the PdCl 2 (XPhos…
Number of citations: 7 pubs.acs.org

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